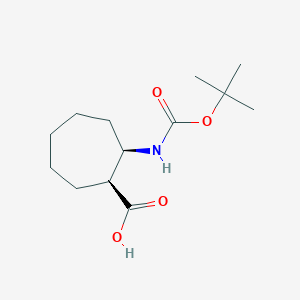

(1S,2R)-2-((tert-Butoxycarbonyl)amino)cycloheptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid is a compound that features a cycloheptane ring with an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method for introducing the Boc group is through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

Deprotected Amine: Removal of the Boc group yields the free amine.

Alcohol: Reduction of the carboxylic acid group yields the corresponding alcohol.

Amides: Coupling reactions with carboxylic acids yield amides.

Applications De Recherche Scientifique

rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

- rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

- tert-butanesulfinamide

Uniqueness

rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Activité Biologique

(1S,2R)-2-((tert-Butoxycarbonyl)amino)cycloheptane-1-carboxylic acid is a bicyclic compound with significant implications in pharmaceutical chemistry. Its unique structure, characterized by a cycloheptane ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine, positions it as a vital intermediate in the synthesis of various bioactive compounds. This article delves into the biological activities associated with this compound, supported by data tables and recent research findings.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- Structure : The compound features a carboxylic acid group and an amino group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing bioactive compounds. Similar compounds have demonstrated various pharmacological effects, including:

- Anti-inflammatory properties

- Analgesic effects

These activities are often evaluated through bioassays that measure efficacy against specific biological targets.

The mechanism by which this compound exerts its biological effects is largely dependent on its ability to interact with various biological targets. Interaction studies typically focus on:

- Binding affinity : The strength of interaction between the compound and its target.

- Selectivity : The compound's ability to preferentially bind to specific targets over others.

Understanding these interactions is crucial for optimizing its pharmacological profile.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique features of this compound. Below is a summary table highlighting these comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cycloheptanecarboxylic Acid | Contains a seven-membered ring with a carboxylic acid | Simpler structure without an amino group |

| 3-Aminocycloheptanecarboxylic Acid | Similar cycloheptane core but with an amino group | Directly involved in neurotransmitter synthesis |

| 4-(Boc-amino)cyclohexanecarboxylic Acid | Cyclohexane instead of cycloheptane; also has Boc group | More stable and less sterically hindered |

The distinct stereochemistry and functional groups of this compound allow for diverse chemical transformations and biological activities not present in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the antibacterial properties of related compounds. For instance, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid exhibited notable antibacterial activity against various strains, suggesting that structural modifications can significantly enhance biological efficacy .

In another study, structure-activity relationships were established for several compounds where modifications led to improved interactions with biological targets. These findings underscore the importance of structural configuration in determining biological activity .

Propriétés

Formule moléculaire |

C13H23NO4 |

|---|---|

Poids moléculaire |

257.33 g/mol |

Nom IUPAC |

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1 |

Clé InChI |

JSQOFHUYZLCVGB-VHSXEESVSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H]1CCCCC[C@@H]1C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.